molecular formula C27H28N2O6S B2690245 N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847487-88-1

N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No. B2690245
M. Wt: 508.59
InChI Key: UDPVYBLHYAJJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H28N2O6S and its molecular weight is 508.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds with a benzothiazepine backbone have been evaluated for their potential antimicrobial properties. For instance, derivatives of rhodanine-3-acetic acid, a structurally similar compound, demonstrated significant antimicrobial activity against a range of mycobacteria and bacteria, including methicillin-resistant Staphylococcus aureus, showing the potential of such compounds in addressing antibiotic resistance (Krátký, Vinšová, & Stolaříková, 2017).

Antitumor Activity

Benzothiazepine derivatives have also been synthesized and tested for their antitumor properties. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed that some compounds exhibited considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzothiazepine-related compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Synthetic Methodologies

The synthesis of benzothiazepine derivatives involves various chemical reactions that contribute to the advancement of synthetic organic chemistry. For example, the synthesis of novel benzothiazepine derivatives by reacting o-aminothiophenol with different substrates has been documented, providing insights into new synthetic routes and the structural characterization of these compounds (Nguyen, Bui, & Nguyen, 2018).

Chemotherapeutic Agents

Further research into benzothiazepine and related compounds has led to the development of derivatives with promising chemotherapeutic properties. Studies have shown that certain derivatives exhibit high inhibitory activity against tumor cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6S/c1-32-19-9-7-8-18(14-19)28-25(30)16-29-20-10-5-6-11-23(20)36-24(15-26(29)31)17-12-21(33-2)27(35-4)22(13-17)34-3/h5-14,24H,15-16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPVYBLHYAJJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

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